4-Fluoro-3-methanesulfonylaniline hydrochloride
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Overview
Description
4-Fluoro-3-methanesulfonylaniline hydrochloride is a chemical compound with the molecular formula C7H8FNO2S·HCl and a molecular weight of 225.67 g/mol . It is a derivative of aniline, where the aniline ring is substituted with a fluoro group at the 4-position and a methanesulfonyl group at the 3-position. This compound is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methanesulfonylaniline hydrochloride typically involves the following steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group, resulting in 4-fluoro-3-nitroaniline.
Sulfonylation: The amino group is then sulfonylated using methanesulfonyl chloride to yield 4-fluoro-3-methanesulfonylaniline.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same steps as described above, but with optimized reaction conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methanesulfonylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-methanesulfonylaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methanesulfonylaniline hydrochloride involves its interaction with various molecular targets. The fluoro and methanesulfonyl groups can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
3-Methanesulfonylaniline: Lacks the fluoro group, affecting its electronic properties and reactivity.
4-Chloro-3-methanesulfonylaniline: Similar structure but with a chloro group instead of a fluoro group, leading to different reactivity and applications.
Uniqueness
4-Fluoro-3-methanesulfonylaniline hydrochloride is unique due to the presence of both the fluoro and methanesulfonyl groups, which confer distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
IUPAC Name |
4-fluoro-3-methylsulfonylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S.ClH/c1-12(10,11)7-4-5(9)2-3-6(7)8;/h2-4H,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGBSFJSGDXVGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)N)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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